3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole class, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an iodine atom on the phenyl ring and dimethyl substitutions on the pyrazole ring enhances its chemical reactivity and potential biological activity. This compound is recognized for its applications in various fields, including medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers and is often used in research settings for its unique properties. Its molecular formula is with a molecular weight of approximately 313.14 g/mol.
3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is classified as a heterocyclic aromatic amine. It is part of a broader category of pyrazoles, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can be accomplished through several methods. One prominent technique involves the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds. This method allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
The typical reaction conditions for the Suzuki-Miyaura coupling include:
In industrial settings, automated reactors may be employed to optimize reaction conditions, ensuring high yields and purity while minimizing environmental impact through careful selection of solvents and reagents.
The molecular structure of 3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can be represented as follows:
Key structural data includes:
This structure indicates the presence of an iodine atom that significantly influences both the chemical reactivity and biological properties of the compound.
3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine participates in various chemical reactions, including:
The specific reaction conditions vary depending on the desired transformation but typically involve careful control of temperature and reactant concentrations to achieve optimal yields.
The mechanism of action for 3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine primarily involves its interaction with biological targets such as enzymes or receptors. The iodine substituent enhances its ability to participate in electrophilic aromatic substitutions, while the pyrazole moiety may interact with various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N3I |
| Molecular Weight | 313.14 g/mol |
| Solubility | Not specified |
| Density | Not specified |
These properties indicate that while specific data on solubility and density are not readily available, the compound's structure suggests it may exhibit moderate solubility in organic solvents due to its aromatic nature.
3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific applications:
This compound's versatility makes it a valuable asset in various research domains, particularly where novel compounds are sought for drug development or materials innovation.
The 4-iodophenyl moiety at the pyrazole C3 position serves as a critical pharmacophore enabling targeted bioactivity. Iodine’s substantial atomic radius (198 pm) creates a pronounced steric and electronic influence on the attached phenyl ring. This modification enhances intermolecular interactions with hydrophobic protein pockets through increased van der Waals surface area and induces moderate electron-withdrawing effects that polarize the aromatic system (σ_I = +0.18 Hammett constant). This polarization facilitates π-stacking with biological targets and improves binding affinity in enzyme active sites [3].
Crucially, the iodine atom provides a synthetic handle for late-stage diversification via transition-metal catalyzed cross-coupling reactions. As demonstrated in pyrazol-5-amine chemistry, the C–I bond undergoes efficient Sonogashira, Suzuki, and Heck reactions, enabling rapid generation of structural analogs without reconstructing the core scaffold. For example, oxidative dehydrogenative couplings of similar iodinated pyrazol-5-amines with terminal alkynes yield extended conjugated systems with modified photophysical properties and enhanced bioactivity profiles [4]. This strategic incorporation balances molecular recognition requirements with synthetic flexibility.
Table 1: Comparative Bioactivity Parameters of Halogen-Substituted Pyrazol-5-amines
| Halogen (X) | Van der Waals Volume (ų) | Hammett Constant (σ_p) | Cross-Coupling Utility |
|---|---|---|---|
| Iodo | 39.0 | +0.18 | High (Pd/Cu/Ni catalysis) |
| Bromo | 31.5 | +0.23 | Moderate (Pd/Cu catalysis) |
| Chloro | 29.0 | +0.23 | Low (requires specialized conditions) |
| Fluoro | 17.0 | +0.06 | Very Low |
The 1,4-dimethyl-1H-pyrazol-5-amine scaffold provides a balanced molecular framework that optimizes absorption and distribution properties. The pyrazole ring’s inherent dipole moment (∼3.5 D) enhances aqueous solubility compared to purely hydrocarbon cycles, while the aromatic character maintains metabolic resilience. N1-methylation serves dual purposes: it prevents undesired N–H-mediated metabolic oxidation and eliminates the acidic proton (pKa ∼10) that would promote plasma protein binding, thereby increasing free drug fraction [5] [6].
Positional modifications significantly influence bioavailability. C4-methylation creates a steric blockade at the electron-rich C4–C5 bond, protecting against oxidative cleavage by hepatic CYP450 enzymes. This modification is evidenced by enhanced metabolic stability in microsomal assays when comparing 4-methylated analogs (t₁/₂ > 120 min) versus unmethylated counterparts (t₁/₂ < 30 min) [5]. The electron-donating 5-amine group (–NH₂) participates in hydrogen-bonding interactions with biological targets, while its partial conjugation into the pyrazole ring system moderates basicity (calculated pKa ∼6.5), preventing excessive ionization at physiological pH and improving membrane permeability [8].
Table 2: Impact of Pyrazole Core Substitutions on Pharmacokinetic Parameters
| Substitution Pattern | LogP (Experimental) | Aqueous Solubility (μg/mL) | Microsomal Stability (t₁/₂ min) | Passive Permeability (PAMPA ×10⁻⁶ cm/s) |
|---|---|---|---|---|
| 1,4-dimethyl (Target) | 2.8 ± 0.2 | 85 ± 12 | >120 | 18.5 ± 2.1 |
| 1-methyl (unsubstituted C4) | 2.1 ± 0.3 | 210 ± 25 | 28 ± 4 | 32.7 ± 3.5 |
| Unsubstituted NH (1H) | 1.5 ± 0.2 | 450 ± 50 | <15 | 8.9 ± 1.2 |
| 4-Trifluoromethyl | 3.6 ± 0.3 | 22 ± 5 | >180 | 12.1 ± 1.8 |
The strategic placement of methyl groups at N1 and C4 creates cooperative effects that substantially enhance the compound’s drug-like properties. The N1-methyl group eliminates metabolic vulnerabilities associated with N–H bonds, which commonly undergo cytochrome P450-mediated oxidation to form reactive hydroxylamines. Simultaneously, this alkyl group restricts molecular flexibility by inducing a slight puckering in the pyrazole ring (∼15° dihedral shift vs. unmethylated analogs), reducing the entropy penalty upon target binding [6].
The C4-methyl group operates through orthogonal protective mechanisms: it sterically shields the electrophilic C5 position from nucleophilic attack by glutathione (a common detoxification pathway) and electronically stabilizes the adjacent C3–C4 bond through hyperconjugation. Density functional theory calculations reveal this methyl group increases the C3–C4 bond dissociation energy by ∼12 kcal/mol compared to unmethylated derivatives [10]. This combined stabilization is evidenced in metabolic studies where 1,4-dimethylated pyrazoles demonstrate >90% parent compound remaining after 2-hour incubation with hepatic S9 fractions, versus <40% for mono-methylated analogs. The methyl groups’ small size (molar refractivity = 5.65 per methyl) avoids excessive lipophilicity accumulation, maintaining calculated LogP values within the optimal range (2.5–3.5) for CNS penetration when required [6] [8].
Table 3: Methyl Group Synergy in Metabolic Resistance
| Metabolic Pathway | 1,4-Dimethyl Resistance | N1-Methyl Resistance | C4-Methyl Resistance | Synergy Factor (Dimethyl vs. Monomethyl) |
|---|---|---|---|---|
| CYP3A4 Oxidation (N-dealkylation) | Complete inhibition | Partial inhibition | No effect | 5.7× |
| Glutathione Conjugation (C5 attack) | Complete inhibition | No effect | Steric blockade | 8.2× |
| UGT1A1 Glucuronidation (N5-OH) | Steric + electronic block | Moderate steric block | Moderate electronic block | 3.9× |
| Esterase Hydrolysis (if applicable) | Not applicable | Not applicable | Not applicable | - |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1